4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
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Overview
Description
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is an organic compound that features a bromine and chlorine atom attached to a benzene ring, along with a sulfonamide group and a trans-4-hydroxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with bromine and chlorine substituents. The sulfonamide group is then introduced, followed by the attachment of the trans-4-hydroxycyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but lacks the sulfonamide and trans-4-hydroxycyclohexyl groups.
4-Bromo-2-chlorobenzenesulfonamide: Similar structure but lacks the trans-4-hydroxycyclohexyl group.
4-Bromo-2-chloro-N-(2-hydroxybenzylidene)aniline: Similar structure but has a different hydroxy group arrangement.
Uniqueness
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is unique due to the presence of both the sulfonamide group and the trans-4-hydroxycyclohexyl group, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Bromo-2-chloro-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article consolidates findings from diverse sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H15BrClNO3S
- CAS Number : 43389467
Structural Characteristics
The presence of bromine and chlorine atoms, along with a hydroxyl group on a cyclohexane ring, contributes to its unique reactivity and biological properties.
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties. The inhibition of bacterial dihydropteroate synthase (DHPS) is a key mechanism through which sulfonamides exert their effects. This enzyme is crucial for folate synthesis in bacteria, leading to growth inhibition.
- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways involved in inflammation.
- Anticancer Potential : Preliminary research indicates that sulfonamide derivatives can induce apoptosis in cancer cells. The specific pathways involved may include the inhibition of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamide compounds against resistant strains of bacteria. This compound showed promising activity against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.
- In Vivo Toxicity Assessment : In a murine model, repeated doses of the compound were administered to assess toxicity levels. The results indicated minimal adverse effects on biochemical parameters, suggesting a favorable safety profile when used within therapeutic ranges.
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | Anticancer Potential |
---|---|---|---|
This compound | Moderate | Yes | Yes |
Sulfanilamide | High | Moderate | No |
Trimethoprim | High | Low | Yes |
Pharmacological Studies
Research indicates that sulfonamides can affect various biological pathways. For instance, a study showed that 4-bromo derivatives could inhibit specific kinases involved in cell signaling pathways related to cancer progression.
Toxicological Studies
Toxicological evaluations have demonstrated that while the compound exhibits biological activity, it also requires careful dosing to avoid potential side effects. Long-term studies are necessary to fully understand its safety profile.
Properties
Molecular Formula |
C12H15BrClNO3S |
---|---|
Molecular Weight |
368.67 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(4-hydroxycyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C12H15BrClNO3S/c13-8-1-6-12(11(14)7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5H2 |
InChI Key |
JVJCZLLCGMRBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=C(C=C2)Br)Cl)O |
Origin of Product |
United States |
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